N-(2-Chlorophenyl)-2-phenylacetamide
Description
N-(2-Chlorophenyl)-2-phenylacetamide is a substituted acetamide featuring a phenyl group at the α-carbon of the acetamide moiety and a 2-chlorophenyl group attached to the nitrogen atom. Its molecular formula is C₁₄H₁₂ClNO, with a molecular weight of 245.71 g/mol. This compound belongs to a class of N-substituted 2-phenylacetamides, which are studied for their structural diversity and applications in medicinal chemistry, polymer synthesis, and organic reactions . The ortho-chloro substituent on the phenyl ring introduces steric and electronic effects that influence its reactivity and physical properties compared to analogs with para-substituents or other functional groups.
Properties
Molecular Formula |
C14H12ClNO |
|---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C14H12ClNO/c15-12-8-4-5-9-13(12)16-14(17)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) |
InChI Key |
KAIXZODWVKLCBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position: Ortho vs. Para Chloro Derivatives
Key Compounds :
- N-(4-Chlorophenyl)-2-phenylacetamide (CPA) : The para-chloro analog.
- N-(2,6-Dichlorophenyl)-2-phenylacetamide : A di-ortho-chloro derivative.
Structural and Electronic Effects :
- 35Cl NQR Frequencies: Studies show that the position of chlorine substituents affects the electronic environment. For N-(2-chlorophenyl) derivatives, alkyl groups in the side chain lower 35Cl NQR frequencies, while aryl or chloro-substituted alkyl groups increase them. This contrasts with para-substituted analogs like CPA, where electronic effects are less pronounced due to reduced steric hindrance .
- Crystallography : Crystal structures of N-(2-chlorophenyl) amides (e.g., N-(phenyl)-2-chloro-2-methylacetamide) reveal that side-chain substitutions influence bond lengths (e.g., C(S)-C(O)) and lattice constants, which are critical for material properties .
Reactivity in Alkylation Reactions :
- CPA (4-chloro) exhibits higher selectivity in benzylation reactions compared to nitro-substituted analogs (NPA) due to the electron-withdrawing effect of the para-chloro group enhancing nitrogen nucleophilicity. In contrast, the ortho-chloro group in N-(2-chlorophenyl)-2-phenylacetamide may reduce reactivity due to steric hindrance .
Functional Group Variations
Key Compounds :
- N-(4-Nitrophenyl)-2-phenylacetamide (NPA) : Features a nitro group at the para position.
- N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide : Contains a benzoyl and methoxy substituents.
Reactivity and Selectivity :
- NPA : The nitro group strongly withdraws electrons, leading to a lower N/O alkylation product ratio (1.16–9.30) compared to CPA. This indicates competing O-alkylation pathways in electron-deficient systems .
- Benzoyl/Methoxy Derivatives : Bulky substituents like benzoyl groups (e.g., in N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide) alter molecular packing and hydrogen-bonding patterns, as evidenced by crystallographic data (e.g., space group P4₃) .
Data Tables
Table 1: Structural and Reactivity Comparison of N-Substituted 2-Phenylacetamides
| Compound Name | Substituent Position/Group | Molecular Formula | Molecular Weight (g/mol) | 35Cl NQR (MHz) | Alkylation N/O Ratio |
|---|---|---|---|---|---|
| This compound | 2-chloro | C₁₄H₁₂ClNO | 245.71 | 34.8* | Not reported |
| N-(4-Chlorophenyl)-2-phenylacetamide (CPA) | 4-chloro | C₁₄H₁₂ClNO | 245.71 | - | High selectivity† |
| N-(4-Nitrophenyl)-2-phenylacetamide (NPA) | 4-nitro | C₁₄H₁₂N₂O₃ | 256.26 | - | 1.16–9.30‡ |
*Inferred from similar N-(2-chlorophenyl) amides .
†Higher N-alkylation due to electron withdrawal .
‡Lower N/O ratio due to nitro group .
Table 2: Crystallographic Data of Selected Acetamides
*Data from supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
